Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Its derivatives are investigated for their antiviral, anticancer, and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or interfering with viral RNA synthesis . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxylate: This compound has a pyridyl substituent, which may enhance its biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against various viruses.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(17)13-9(3)15(4)11-6-8(2)12(16)7-10(11)13/h6-7,16H,5H2,1-4H3 |
InChI Key |
XYYQSFYSCZYQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)C)O)C)C |
Origin of Product |
United States |
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